molecular formula C15H15ClN2O2S2 B2725730 2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892978-56-2

2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2725730
CAS RN: 892978-56-2
M. Wt: 354.87
InChI Key: FUQOARYVFPXQHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .


Chemical Reactions Analysis

Thiophene-based analogs have been used by medicinal chemists to produce advanced compounds with a variety of biological effects . The specific chemical reactions involving “2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” are not available in the current literature.

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Research has shown that compounds related to 2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This inhibition potentially decreases the adherence of neutrophils to activated endothelial cells, suggesting applications in anti-inflammatory therapies. A specific compound, PD 144795, demonstrated oral activity in several models of inflammation, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Boschelli et al., 1995).

Heterocyclic Synthesis Applications

The reactivity of thiophene derivatives has been explored for synthesizing various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings indicate the compound's utility in creating diverse heterocyclic structures, which are essential in developing new pharmaceuticals and materials (Mohareb et al., 2004).

Luminescence and Sensory Applications

The absorption and fluorescence spectra of carboxamides related to the mentioned compound have been studied, revealing their potential in developing luminescent materials and sensory applications. These studies provide insights into the electronic properties of such compounds and their interactions with solvents, which could be beneficial for designing optical sensors and materials (Patil et al., 2011).

Antimicrobial and Antitumor Activities

Compounds derived from this compound have shown significant antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and antitumor activities. These activities suggest their potential as lead compounds in developing new therapeutic agents for treating various diseases (Amr et al., 2010).

Crystal Structure and Drug Design

The crystal structure of related compounds has been determined, providing valuable information for drug design and development. Understanding the molecular and crystal structures of these compounds aids in predicting their behavior in biological systems and their interactions with biological targets, which is crucial for the rational design of new drugs (Vasu et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for this compound is not known, many thiophene derivatives exhibit pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of therapeutic properties exhibited by thiophene derivatives, this compound could potentially be a valuable target for future medicinal chemistry research .

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-8-4-2-3-5-9(8)22-15(12)18-13(19)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOARYVFPXQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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